Tafluprost ethyl amide

Description

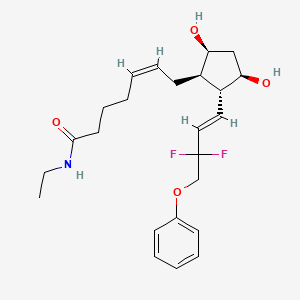

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZKLIPANASSBD-MSHHKXPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185851-52-8 | |

| Record name | Taflpostamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185851528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Heptenamide, 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-N-ethyl-, (5Z)- (ACI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl Tafluprostamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJG9Y3YD25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tafluprost Ethyl Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tafluprost ethyl amide, a potent prostaglandin F2α analogue, has garnered significant attention for its therapeutic potential in ophthalmology, primarily in the reduction of intraocular pressure associated with glaucoma, and for its cosmetic applications in eyelash enhancement.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data presentation, and visualization of key processes. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound.

Chemical Properties

This compound is a synthetic derivative of tafluprost.[3][4] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1185851-52-8 | [2][3] |

| Molecular Formula | C24H33F2NO4 | [2][3] |

| Molecular Weight | 437.52 g/mol | [2] |

| Formal Name | N-ethyl-9α,11α-dihydroxy-15,15-difluoro-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide | [3][4] |

| Synonyms | Taf EA, Tafluprost EA, Dechloro dihydroxydifluoro ethylcloprostenolamide | [3][5] |

| Purity | ≥98% | [4] |

| Appearance | Supplied as a solution in ethanol | [4] |

| Storage | -20°C | [4] |

| Solubility | Soluble in Ethanol, DMSO, and Dimethylformamide (approx. 30 mg/mL) | [3][4] |

Synthesis of this compound

The synthesis of this compound is achieved through the amidation of tafluprost. A detailed experimental protocol, as adapted from the literature, is provided below.[1]

Experimental Protocol: Amidation of Tafluprost

This procedure outlines the conversion of tafluprost to this compound.

Materials:

-

Tafluprost

-

Ethylamine aqueous solution (70%)

-

Silica gel for flash chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve tafluprost in an excess of 70% aqueous ethylamine solution.

-

Stir the reaction mixture at room temperature for 60 hours.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethylamine and water.

-

Purify the crude product by silica gel flash chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and combine them.

-

Evaporate the solvent under reduced pressure to yield this compound.

Expected Yield: 85%[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from tafluprost.

References

An In-Depth Technical Guide to the In Vitro Evaluation of Tafluprost Ethyl Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Tafluprost ethyl amide, a prostaglandin F2α analog. Given the limited publicly available data specifically for the ethyl amide derivative, this guide synthesizes information from its parent compound, Tafluprost, its active metabolite, Tafluprost acid, and analogous prostaglandin derivatives such as bimatoprost. This approach allows for a robust inferential understanding of its pharmacological profile.

This compound is a prodrug designed for topical administration, primarily in ophthalmology. Its therapeutic effects are mediated through its active metabolite, Tafluprost acid, a potent agonist of the prostaglandin F (FP) receptor. The ethyl amide modification is intended to enhance the lipophilicity of the molecule, potentially improving its penetration through ocular tissues.

Pharmacological Profile

The primary mechanism of action for this compound is the activation of the FP receptor by its active metabolite, Tafluprost acid. This activation in the ciliary muscle is believed to increase the uveoscleral outflow of aqueous humor, leading to a reduction in intraocular pressure (IOP).

Quantitative Data Summary

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |

| Tafluprost Acid | Prostanoid FP Receptor | ~0.4 nM | ~0.5 nM | [1] |

| Latanoprost Acid | Prostanoid FP Receptor | ~2.9 nM | ~3.1 nM | |

| Travoprost Acid | Prostanoid FP Receptor | ~3.1 nM | ~3.2 nM | |

| Bimatoprost Acid | Prostanoid FP Receptor | ~3.4 nM | ~6.3 nM |

Note: Data for Latanoprost, Travoprost, and Bimatoprost acids are provided for comparative purposes and are derived from various pharmacological studies. Specific values can vary based on experimental conditions.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound can be inferred from studies on analogous compounds like bimatoprost and latanoprost.

In Vitro Hydrolysis Assay

This assay is crucial to confirm the prodrug nature of this compound and to quantify its conversion rate to the active Tafluprost acid in ocular tissues.

Objective: To measure the rate of enzymatic hydrolysis of this compound to Tafluprost acid in various ocular tissue homogenates.

Methodology:

-

Tissue Preparation: Obtain fresh human or animal (e.g., rabbit, porcine) ocular tissues, including the cornea, iris-ciliary body, and sclera.[2][3]

-

Homogenization: Mince and homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

-

Incubation: Incubate a known concentration of this compound with the tissue homogenates at 37°C.[2]

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: Stop the enzymatic reaction by adding a quenching solvent (e.g., acetonitrile) and centrifuge to pellet the protein.

-

Analysis: Analyze the supernatant for the concentrations of both this compound and Tafluprost acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

-

Calculation: Determine the rate of hydrolysis, often expressed as picomoles of product formed per milligram of tissue per hour (pmol/mg/hr).[2] A general hydrolysis rate for prostaglandin N-ethyl amides by bovine and human corneal tissue is reported to be approximately 2.5 µg/g of corneal tissue per hour.[5][6][7] For bimatoprost, specific rates have been determined as 6.3 pmol/mg tissue/hr in the cornea.[2]

FP Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound and its metabolite to the FP receptor.

Objective: To quantify the affinity of the test compounds for the human FP receptor.

Methodology:

-

Receptor Source: Use cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293-FP).

-

Radioligand: Utilize a radiolabeled prostaglandin, such as [3H]-PGF2α, as the competing ligand.

-

Competitive Binding: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (this compound or Tafluprost acid).

-

Separation: Separate the bound and free radioligand using rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.

FP Receptor Functional Assay (Calcium Mobilization)

This assay measures the functional potency (EC50) of the compounds in activating the FP receptor.

Objective: To determine the concentration-response relationship for FP receptor activation.

Methodology:

-

Cell Line: Use a cell line expressing the human FP receptor (e.g., HEK293-FP or CHO-FP) that is also loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Add varying concentrations of the test compound to the cells.

-

Measurement: Measure the change in intracellular calcium concentration by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

Visualizations

Signaling Pathway of Tafluprost Acid

The following diagram illustrates the established signaling pathway for prostaglandin F2α analogs upon activation of the FP receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Prostaglandin F2α ethyl amide - Labchem Catalog [labchem.com.my]

- 6. Prostaglandin-F-2α--ethyl-amide, 1MG | Labscoop [labscoop.com]

- 7. amsbio.com [amsbio.com]

Tafluprost Ethyl Amide: A Technical Overview of Prostaglandin FP Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tafluprost and its Analogs

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α. It is a potent agonist of the prostaglandin FP receptor and is clinically used to reduce intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Tafluprost is typically administered as an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active free acid form, tafluprost acid. The ethyl amide derivative, tafluprost ethyl amide, is another analog, and like other amidated prostaglandins, it is presumed to possess increased lipophilicity, potentially enhancing tissue penetration.

Prostaglandin FP Receptor Binding Affinity

The therapeutic effect of tafluprost and its analogs is mediated through high-affinity binding to the prostaglandin FP receptor, a G-protein coupled receptor (GPCR). While specific binding data for this compound is scarce in published literature, extensive research has characterized the affinity of tafluprost acid.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities (Ki) of tafluprost acid and, for comparison, latanoprost acid, another commonly used prostaglandin analog, to the human prostaglandin FP receptor.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Tafluprost Acid (AFP-172) | Human Prostaglandin FP Receptor | 0.4 nM | |

| Latanoprost Acid (PhXA85) | Human Prostaglandin FP Receptor | 4.7 nM |

As the data indicates, tafluprost acid exhibits a significantly higher affinity for the FP receptor, approximately 12 times that of latanoprost acid. This high affinity contributes to its potent IOP-lowering effects. The ethyl amide modification on tafluprost is expected to influence its pharmacokinetic properties, but its direct impact on receptor binding affinity requires further investigation.

Prostaglandin FP Receptor Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist like tafluprost acid initiates a cascade of intracellular events that ultimately lead to the physiological response of increased aqueous humor outflow and reduced IOP. The primary signaling pathway involves the activation of a Gq protein.

Signaling Pathway Diagram

The Prostanoid FP Receptor Agonist Tafluprost Ethyl Amide: A Deep Dive into Downstream Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tafluprost ethyl amide is a potent prostaglandin F2α (PGF2α) analog used in the management of open-angle glaucoma and ocular hypertension. Its therapeutic effect is primarily attributed to the reduction of intraocular pressure (IOP). This compound is a prodrug that is hydrolyzed in the cornea to its biologically active form, tafluprost acid. This active metabolite is a highly selective and potent agonist for the prostanoid F (FP) receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events that culminate in enhanced aqueous humor outflow. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Signaling Pathways

The signaling cascade initiated by tafluprost acid binding to the FP receptor is multifaceted, involving both rapid, transient events and longer-term transcriptional changes. These pathways converge to remodel the extracellular matrix (ECM) of the ciliary muscle and trabecular meshwork, thereby increasing the uveoscleral and, to some extent, the trabecular outflow of aqueous humor.

The Canonical Gq/11-PLC-Ca2+ Pathway

Upon binding of tafluprost acid, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. This activation initiates the following canonical signaling cascade:

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid and transient increase in intracellular calcium is a hallmark of FP receptor activation.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC, in turn, can phosphorylate a variety of downstream targets, including components of the MAPK/ERK pathway, influencing gene expression.

Rho/Rho Kinase (ROCK) Pathway

The Gq/11 pathway can also crosstalk with the Rho/Rho Kinase (ROCK) signaling cascade, which plays a crucial role in regulating cell shape, adhesion, and motility through its effects on the actin cytoskeleton.

-

RhoA Activation: Gq/11 can activate the small GTPase RhoA, a process that is often mediated by specific guanine nucleotide exchange factors (GEFs), such as p63RhoGEF.

-

ROCK Activation: Activated RhoA (RhoA-GTP) then binds to and activates Rho-associated kinase (ROCK).

-

Cytoskeletal Reorganization: ROCK phosphorylates several substrates, including myosin light chain (MLC) and myosin light chain phosphatase (MLCP), leading to increased actin-myosin contractility and stress fiber formation. In the trabecular meshwork and ciliary muscle, this pathway's modulation is thought to alter cell shape and adhesion, contributing to increased aqueous outflow facility.

Matrix Metalloproteinase (MMP) Upregulation

A key long-term effect of tafluprost is the remodeling of the extracellular matrix (ECM) in the uveoscleral outflow pathway. This is achieved by altering the balance between matrix metalloproteinases (MMPs), which are enzymes that degrade ECM components, and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs).

-

MAPK/ERK Pathway Activation: The activation of PKC (from the Gq/11 pathway) can lead to the stimulation of the Raf-MEK-ERK (MAPK) signaling cascade.

-

Transcriptional Regulation: Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to increased gene expression of several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.

-

ECM Degradation: The increased secretion and activity of these MMPs lead to the degradation of ECM components like collagen and fibronectin in the ciliary muscle, widening the interstitial spaces and reducing hydraulic resistance to aqueous humor outflow. Concurrently, the expression of TIMPs is often decreased, further shifting the balance towards ECM degradation.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the pharmacodynamics of tafluprost's active metabolite, tafluprost acid.

Table 1: Receptor Binding and Functional Potency of Tafluprost Acid

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 0.4 nM | Prostanoid FP | Human | [1][2][3] |

| Functional Potency (EC50) | 0.5 nM | Prostanoid FP | Human (recombinant) | [4] |

Table 2: Effect of Tafluprost Acid on MMP and TIMP mRNA Expression in Human Non-Pigmented Ciliary Epithelial Cells (HNPCECs) after 24h Treatment

| Gene | Fold Change (vs. Control) at 1000 µM | Reference |

| MMP-1 | Increased (Dose-dependent) | [5][6] |

| MMP-2 | Increased (Dose-dependent) | [5][6] |

| MMP-3 | Increased (Dose-dependent) | [5][6] |

| MMP-9 | Increased (Dose-dependent) | [5][6] |

| MMP-17 | Increased (Dose-dependent) | [5][6] |

| TIMP-1 | Decreased (Dose-dependent) | [5][6] |

| TIMP-2 | Decreased (Dose-dependent) | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the signaling pathways of tafluprost.

Protocol 1: Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in primary human trabecular meshwork (hTM) cells upon stimulation with tafluprost acid.

-

Cell Culture: Culture primary hTM cells on glass coverslips until they reach 70-80% confluency.

-

Dye Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 1 mg/mL BSA, pH 7.4).

-

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

-

Dilute the Fura-2 AM stock into the loading buffer to a final concentration of 1-5 µM.

-

Wash cells once with the loading buffer.

-

Incubate cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C, protected from light.

-

-

De-esterification:

-

Wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.

-

Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete cleavage of the AM ester group by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Continuously perfuse the cells with buffer.

-

Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Introduce tafluprost acid into the perfusion buffer at the desired concentration.

-

Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates a rise in intracellular calcium.

-

-

Calibration: At the end of each experiment, determine the minimum (Rmin) and maximum (Rmax) ratios by sequentially adding a calcium chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin) in a calcium-free and calcium-rich buffer, respectively.

Protocol 2: Western Blotting for α-Smooth Muscle Actin (α-SMA)

This protocol is for detecting changes in the expression of the contractile protein α-SMA in ocular fibroblasts or ciliary muscle cells following treatment with tafluprost acid.

-

Sample Preparation:

-

Culture cells to desired confluency and treat with tafluprost acid or vehicle control for the specified duration (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 10-12% polyacrylamide gel. Include a molecular weight marker.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against α-SMA (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each in TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each in TBST.

-

-

Detection & Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system or X-ray film.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify band intensities using densitometry software.

-

Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol assesses the enzymatic activity of secreted MMP-2 and MMP-9 in the conditioned media of cultured ciliary epithelial cells.

-

Sample Collection:

-

Culture cells to 70-80% confluency.

-

Wash cells with serum-free media and then incubate in fresh serum-free media with or without tafluprost acid for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cells and debris.

-

Concentrate the media if necessary and determine the protein concentration.

-

-

Zymogram Gel Electrophoresis:

-

Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.

-

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto the gel and run at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Development:

-

Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) at room temperature to remove SDS.

-

Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) overnight (16-24 hours) at 37°C.

-

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.

-

The clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to identify pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa).

-

Quantify the bands using densitometry.

-

Conclusion

The downstream signaling of this compound is a complex and coordinated process that begins with the highly specific activation of the prostanoid FP receptor. The initial Gq/11-mediated surge in intracellular calcium and activation of PKC sets the stage for subsequent events, including the modulation of the Rho/ROCK pathway and the transcriptional upregulation of MMPs. This intricate network of signaling cascades ultimately leads to a remodeling of the extracellular matrix within the ocular outflow pathways, facilitating the reduction of intraocular pressure. A thorough understanding of these molecular mechanisms is paramount for the development of next-generation glaucoma therapies with enhanced efficacy and specificity.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. p63RhoGEF couples Gα(q/11)-mediated signaling to Ca2+ sensitization of vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gelatin zymography protocol | Abcam [abcam.com]

The Pharmacokinetics and Metabolism of Tafluprost Ethyl Amide: An In-Depth Technical Guide

Introduction

Tafluprost is a fluorinated prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active metabolite, Tafluprost acid. Tafluprost ethyl amide is a derivative of Tafluprost, also utilized in ophthalmic solutions for reducing intraocular pressure and in cosmetic formulations for eyelash growth enhancement[1][2][3]. The primary mechanism of action for reducing intraocular pressure is an increase in the uveoscleral outflow of aqueous humor, mediated by the selective agonist activity of Tafluprost acid on the prostanoid FP receptor[4][5][6][7][8].

Pharmacokinetics

The pharmacokinetic profile of Tafluprost has been extensively studied in both animal models and humans. Following topical ocular administration, Tafluprost is absorbed through the cornea and undergoes rapid hydrolysis to Tafluprost acid.

Absorption

-

Prodrug Absorption: Tafluprost, as an ester prodrug, is more lipophilic than its active acid form, facilitating its absorption through the cornea[6][9].

-

Rapid Conversion: Following absorption, it is quickly hydrolyzed by esterases in the cornea to the pharmacologically active Tafluprost acid[4][6][9][10]. The intact prodrug is not detected in the systemic circulation[11].

-

Systemic Exposure: Systemic exposure to Tafluprost acid following ocular administration is very low. In healthy volunteers receiving a 0.0015% Tafluprost ophthalmic solution, peak plasma concentrations (Cmax) of Tafluprost acid are reached at a median time (Tmax) of 10 minutes[4][5][6][7][8]. Plasma concentrations are typically below the lower limit of quantification (10 pg/mL) within 30 minutes of administration[5][6][7][12].

Distribution

-

Ocular Distribution: In animal studies, the highest concentrations of radioactivity following administration of radiolabeled Tafluprost were found in the cornea and conjunctiva[6]. High concentrations were also observed in the iris, ciliary body, and aqueous humor[11]. Tafluprost acid was the primary radioactive component found in these ocular tissues for at least 8 hours post-dose in rats[11].

-

Plasma Protein Binding: The binding of Tafluprost acid to human serum albumin is high, at over 99%[4].

-

Distribution into Milk: Animal studies have shown that radiolabeled Tafluprost and/or its metabolites are excreted in milk[7][8]. It is not known if this occurs in humans.

Metabolism

The metabolism of Tafluprost is a two-step process initiated by the hydrolysis of the ester prodrug, followed by systemic metabolism of the active Tafluprost acid.

-

Hydrolysis: Tafluprost is hydrolyzed by esterases, primarily in the cornea, to its active metabolite, Tafluprost acid[4][6][9][10].

-

Systemic Metabolism: Tafluprost acid is further metabolized systemically via fatty acid β-oxidation and phase II conjugation (glucuronidation)[4][5][6][8]. In vitro studies have indicated that Tafluprost acid is not metabolized by major human cytochrome P450 (CYP450) enzymes[4]. The primary metabolite identified after β-oxidation is the 1,2,3,4-tetranor Tafluprost acid[6].

Excretion

-

Route of Excretion: Studies in rats have shown that excretion occurs through both urine and feces. There is a noted gender difference in rats, with males excreting a higher proportion in feces due to greater biliary excretion (50% of the dose in males vs. 33% in females)[11]. In male rats, the primary route of excretion was observed to be into the feces[6].

-

Human Excretion Data: Formal studies evaluating the major routes of drug excretion in humans have not been submitted to regulatory agencies[4].

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters for Tafluprost acid following the administration of a 0.0015% Tafluprost ophthalmic solution to healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Tafluprost Acid in Healthy Humans

| Parameter | Day 1 | Day 8 | Reference |

| Cmax (pg/mL) | 26 | 27 | [5][7][8][12] |

| Tmax (minutes) | 10 (median) | 10 (median) | [4][5][7][8] |

| AUC (pg*min/mL) | 394 | 432 | [5][6][7][8] |

Table 2: Summary of ADME Properties of Tafluprost

| ADME Parameter | Finding | Species | Reference |

| Absorption | Rapid absorption through the cornea. | Humans, Rats | [4][6][9][11] |

| Ocular absorption of radioactivity was approximately 75%. | Rats | [9][11] | |

| Distribution | Highest concentrations in cornea and conjunctiva. | Rats | [6][11] |

| >99% bound to human serum albumin. | In vitro | [4] | |

| Metabolism | Hydrolyzed to Tafluprost acid in the eye. | Humans, Rats | [4][6][9][11] |

| Tafluprost acid undergoes β-oxidation and phase II conjugation. | Humans | [4][5][6][8] | |

| Not metabolized by major CYP450 enzymes. | In vitro | [4] | |

| Excretion | Excreted in urine and feces. | Rats | [6][11] |

| Biliary excretion: 50% in males, 33% in females. | Rats | [11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of typical experimental protocols used in the study of Tafluprost pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Humans

-

Study Design: A typical study involves the administration of a single daily drop of 0.0015% Tafluprost ophthalmic solution to healthy volunteers for a set period (e.g., 8 days)[4].

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration on the first and last day of the study.

-

Bioanalysis: Plasma concentrations of Tafluprost acid are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification for this method is typically around 10 pg/mL[4][5][7][12].

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

In Vivo Disposition and Metabolism Study in Rats

-

Study Design: A single ocular dose of 0.005% [3H]-Tafluprost ophthalmic solution is administered to rats[11].

-

Sample Collection: Plasma, ocular tissues, and excreta (urine and feces) are collected at various time points up to 24 hours post-dose.

-

Radioactivity Measurement: The total radioactivity in the collected samples is measured by liquid scintillation counting.

-

Metabolite Profiling: Samples are analyzed by radio-high-performance liquid chromatography (radio-HPLC) to separate and identify the parent drug and its metabolites[11].

In Vitro Metabolism Study

-

System: Cryopreserved human hepatocytes or human recombinant CYP450 enzymes are used[4].

-

Incubation: Tafluprost or Tafluprost acid is incubated with the in vitro system.

-

Analysis: The samples are analyzed by LC-MS to identify potential metabolites. This helps to determine the metabolic pathways and the enzymes involved[4].

Visualizations

Metabolic Pathway of Tafluprost

Caption: Metabolic pathway of Tafluprost.

Experimental Workflow for Human Pharmacokinetic Study

Caption: Experimental workflow for a human pharmacokinetic study of Tafluprost.

References

- 1. Tafluprost And Beyond: The Future Of Glaucoma Treatment (2025 And Outlook) - industry knowledge - News [runyuherb.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. DailyMed - TAFLUPROST OPHTHALMIC- tafluprost solution/ drops [dailymed.nlm.nih.gov]

- 6. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 9. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Disposition and metabolism of a novel prostanoid antiglaucoma medication, tafluprost, following ocular administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Tafluprost Ethyl Amide: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost ethyl amide is a synthetic analog of prostaglandin F2α, recognized for its therapeutic potential in ophthalmology, particularly in the management of glaucoma and ocular hypertension.[1] It is also utilized in cosmetic formulations for its ability to promote eyelash growth.[1] As a derivative of tafluprost, its chemical structure is designed to enhance its activity and penetration. This technical guide provides an in-depth analysis of the chemical properties and stability of this compound, offering valuable information for researchers and professionals involved in its study and application.

Chemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value | Reference(s) |

| Chemical Name | N-ethyl-9α,11α-dihydroxy-15,15-difluoro-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide | [2][3] |

| Synonyms | Taf EA, Tafluprost EA | [2][3] |

| CAS Number | 1185851-52-8 | [2][3] |

| Molecular Formula | C₂₄H₃₃F₂NO₄ | [2][3] |

| Molecular Weight | 437.5 g/mol | [2][3] |

| Appearance | Colorless or light yellow oil | [4] |

| Purity | ≥98% | [2][3] |

| pKa | 14.48 ± 0.70 (Predicted) | [5] |

Solubility

The solubility of this compound in various solvents is a critical parameter for formulation development.

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | ~30 mg/mL | [3] |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [3] |

| Ethanol | ~30 mg/mL | [3] |

| Water | Practically insoluble | [6] |

Stability Profile

The stability of this compound is crucial for its safe and effective use in pharmaceutical and cosmetic products. While specific quantitative data from forced degradation studies on this compound are not extensively published, valuable insights can be drawn from studies on its parent compound, tafluprost, and general knowledge of prostaglandin analog stability.

General Storage and Stability

-

Long-term Storage: this compound is stable for at least two years when stored at -20°C.[2][3]

-

Solution Stability: Stock solutions in solvents like DMSO and ethanol should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7]

Forced Degradation Studies (Inferred from Tafluprost Data)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following sections outline the expected behavior of this compound under various stress conditions, based on data from its parent compound, tafluprost.[8]

1. Hydrolytic Degradation:

-

Acidic and Basic Conditions: Prostaglandin esters are known to be susceptible to hydrolysis. It is anticipated that the ethyl amide group of this compound could undergo hydrolysis under strong acidic or basic conditions, leading to the formation of tafluprost acid and ethylamine.

2. Oxidative Degradation:

-

Mechanism: Oxidation is a likely degradation pathway for prostaglandin analogs. The allylic alcohol and other susceptible sites in the molecule can be targeted by oxidative agents.

3. Photodegradation:

-

Light Sensitivity: Prostaglandin analogs can be sensitive to light. Exposure to UV or visible light may lead to isomerization or other degradation pathways.

4. Thermal Degradation:

-

Heat Sensitivity: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

Experimental Protocols for Stability-Indicating Methods

The development of a stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is a suitable approach. The following protocols are based on established methods for tafluprost analysis and can be adapted for this compound.[8]

Sample Preparation for Forced Degradation Studies

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Maintain the solution at room temperature for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified time.

-

Thermal Degradation: Store the solid drug substance or a solution in a sealed container at an elevated temperature (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the drug substance (solid or in solution in a quartz cuvette) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

RP-HPLC-UV/MS Method for Analysis

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the parent compound from its degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) and Mass Spectrometry (ESI+) |

Mechanism of Action and Signaling Pathway

This compound, as a prostaglandin F2α analog, is believed to exert its intraocular pressure-lowering effect by acting as an agonist at the prostaglandin F (FP) receptor in the ciliary muscle. Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing the outflow of aqueous humor.

FP Receptor Signaling Pathway in Ciliary Muscle Cells

Experimental Workflow for Investigating FP Receptor Activation

The following workflow outlines the key steps to study the activation of the FP receptor by this compound in human ciliary muscle cells.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. While specific stability data for the ethyl amide derivative is limited in publicly available literature, the information on its parent compound, tafluprost, offers a robust framework for understanding its degradation pathways and for the development of stability-indicating analytical methods. The outlined signaling pathway and experimental workflows provide a solid foundation for further research into the molecular mechanisms of this important therapeutic and cosmetic ingredient. As with any active pharmaceutical ingredient, rigorous stability testing under various conditions is paramount to ensure its quality, safety, and efficacy in final formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. CILIARY SIGNALING CASCADES IN PHOTORECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CN105380901A - Tafluprost eye drop and preparation method thereof - Google Patents [patents.google.com]

- 5. Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation. | Semantic Scholar [semanticscholar.org]

- 6. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

The Discovery and Development of Tafluprost and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tafluprost, a unique 15,15-difluoro prostaglandin F2α analog, has emerged as a potent ocular hypotensive agent for the management of open-angle glaucoma and ocular hypertension. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of Tafluprost. It details the mechanism of action, pharmacokinetics, and a comprehensive summary of preclinical and clinical findings. Furthermore, this guide addresses Tafluprost ethyl amide, a related derivative, and provides detailed experimental protocols for key assays in the evaluation of this class of compounds.

Introduction: The Evolution of Prostaglandin Analogs for Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) stands as the primary modifiable risk factor.[1] Prostaglandin F2α (PGF2α) analogs are the first-line therapy for managing elevated IOP due to their potent efficacy, once-daily dosing, and favorable safety profile.[1][2]

The development of Tafluprost was driven by the need for a prostaglandin analog with high affinity for the prostanoid FP receptor, sustained IOP-lowering effects, and an improved safety profile. A key structural modification in Tafluprost is the substitution of the C-15 hydroxyl group with two fluorine atoms. This change prevents oxidation by 15-hydroxyprostaglandin dehydrogenase, contributing to its enhanced stability and potent activity.[3] Tafluprost was jointly developed by Santen Pharmaceutical and Asahi Glass Co., Ltd., and first launched in 2008.[4]

Tafluprost: The Core Compound

Chemical Structure and Synthesis

Tafluprost is the isopropyl ester prodrug of its biologically active metabolite, tafluprost acid.[3][5] Its chemical name is Isopropyl (Z)-7-{(1R,2R,3R,5S)-2-[[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]oxy]-3,5-dihydroxycyclopentyl}hept-5-enoate.[6]

A novel convergent synthesis approach has been developed for Tafluprost, which can be adapted for other prostaglandin analogs like latanoprost and travoprost. Key steps in this synthesis involve a Julia-Lythgoe olefination and a deoxydifluorination reaction using Deoxo-Fluor®.[]

Mechanism of Action

Tafluprost is a selective agonist of the prostanoid FP receptor.[8] As a prodrug, it penetrates the cornea and is hydrolyzed by corneal esterases to tafluprost acid, the active form.[3][8] Tafluprost acid exhibits a high affinity for the human FP receptor.[3]

Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[6][8] This enhances the outflow of aqueous humor from the eye, thereby reducing IOP.[6][8] There is also some evidence suggesting that Tafluprost may have a secondary mechanism of action involving the EP3 receptor.[3][9]

Pharmacokinetics

Following topical administration, Tafluprost is rapidly absorbed through the cornea.[10] The prodrug is hydrolyzed to tafluprost acid, with peak plasma concentrations of the active metabolite occurring approximately 10 minutes post-instillation.[11][12] Systemic exposure to tafluprost acid is very low and transient, with concentrations falling below the lower limit of quantification (10 pg/mL) within 30 minutes.[10][12] Metabolism of tafluprost acid occurs via fatty acid β-oxidation and phase II conjugation.[11][13] The cytochrome P450 enzyme system is not involved in its metabolism.[5]

Preclinical Development

Tafluprost acid has demonstrated a high binding affinity for the prostanoid FP receptor, which is approximately 12 times greater than that of latanoprost acid.[14] It shows minimal to no affinity for other prostanoid receptors, highlighting its selectivity.[3]

| Compound | Receptor Binding Affinity (Ki, nM) |

| Tafluprost Acid (AFP-172) | 0.4 [3][14] |

| Latanoprost Acid (PhXA85) | 4.7[14] |

Table 1: Comparative Receptor Binding Affinities

Preclinical studies in animal models have consistently demonstrated the potent IOP-lowering effects of Tafluprost. In both normotensive and laser-induced hypertensive monkeys, a single instillation of 0.0025% Tafluprost resulted in a more significant and sustained IOP reduction compared to 0.005% latanoprost.[3][14] Studies in mice have further elucidated that the IOP-lowering effect is primarily mediated through the FP receptor, with a potential partial contribution from the EP3 receptor.[9]

| Animal Model | Tafluprost Concentration | IOP Reduction | Comparator |

| Normotensive Monkeys | 0.0025% | 3.1 mmHg | Latanoprost 0.005% (2.1 mmHg)[14] |

| Hypertensive Monkeys | 0.0025% | 11.8 mmHg | Latanoprost 0.005% (9.5 mmHg)[14] |

| C57BL/6J Mice | 0.0015% | ~26% | -[9] |

Table 2: Summary of In Vivo IOP Reduction in Preclinical Models

Clinical Development

A robust clinical trial program has established the efficacy and safety of Tafluprost 0.0015% ophthalmic solution for the treatment of open-angle glaucoma and ocular hypertension.

Phase I studies in healthy volunteers demonstrated that Tafluprost was well-tolerated, with dose-dependent IOP reduction.[2][3] Phase II dose-ranging studies identified 0.0015% as the optimal concentration, providing the best balance between efficacy and tolerability.[3][15] A Phase II study comparing 0.0015% Tafluprost with 0.005% latanoprost found that Tafluprost produced a mean IOP reduction of 9.7 ± 3.3 mmHg from baseline, compared to 8.8 ± 4.3 mmHg for latanoprost.[2]

Multiple Phase III clinical trials have confirmed the non-inferiority of Tafluprost 0.0015% to other leading prostaglandin analogs, such as latanoprost and travoprost, and its superiority to timolol.[2][16][17] Long-term studies of up to 24 months have shown a sustained IOP-lowering effect, with mean reductions from baseline ranging from 27% to 31%.[18] Both preservative-containing and preservative-free formulations of Tafluprost have been shown to have equivalent IOP-lowering efficacy.[3]

| Study Design | Comparator | Duration | Mean IOP Reduction from Baseline (Tafluprost 0.0015%) |

| Phase III, Randomized, Double-Masked | Latanoprost 0.005% | 4 weeks | 6.6 ± 2.5 mmHg (27.6%)[2] |

| Phase III, Randomized, Double-Masked | Latanoprost 0.005% | 24 months | 27% - 31%[18] |

| Phase III, Randomized, Double-Masked | Preservative-free Timolol 0.5% | 12 weeks | 6.4 - 7.5 mmHg[16] |

Table 3: Summary of Key Phase III Clinical Trial Efficacy Data for Tafluprost

This compound: A Derivative

This compound is a derivative of tafluprost acid.[19] While the primary focus of research and clinical development has been on the isopropyl ester prodrug of Tafluprost, the ethyl amide derivative has been synthesized and is noted for its potential to reduce IOP and influence eyelash growth.[][20]

Currently, there is a lack of extensive published preclinical and clinical data specifically for this compound in the context of glaucoma treatment. It has been mentioned in the context of cosmetic applications for eyelash enhancement (hypotrichosis) and is available for research purposes.[19][21] Further investigation is required to fully characterize its pharmacological profile and therapeutic potential for ocular hypertension.

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol outlines a method for determining the binding affinity of test compounds to the prostanoid FP receptor.

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human prostanoid FP receptor (e.g., HEK-293 cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Incubation: The cell membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]PGF2α) and varying concentrations of the test compound (e.g., tafluprost acid).

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo IOP Measurement in a Monkey Model of Glaucoma

This protocol describes the measurement of IOP in cynomolgus monkeys with laser-induced ocular hypertension.

-

Animal Model: Ocular hypertension is induced in one eye of each monkey using laser photocoagulation of the trabecular meshwork.

-

Baseline Measurement: Baseline IOP is measured multiple times prior to treatment using a calibrated pneumatonometer.

-

Drug Administration: A single drop of the test compound (e.g., Tafluprost 0.0025%) or vehicle is administered topically to the hypertensive eye.

-

IOP Monitoring: IOP is measured at regular intervals post-administration (e.g., 2, 4, 8, 12, and 24 hours).

-

Data Analysis: The change in IOP from baseline is calculated for each time point and compared between the treated and vehicle control groups using appropriate statistical methods (e.g., ANOVA).

Clinical Trial Protocol for Efficacy and Safety Assessment

This outlines a typical design for a Phase III, randomized, double-masked, multicenter clinical trial.[16]

-

Patient Population: Patients with open-angle glaucoma or ocular hypertension with a baseline IOP within a specified range (e.g., ≥23 and ≤36 mmHg) are enrolled.

-

Washout Period: Any existing ocular hypotensive medications are discontinued.

-

Randomization: Patients are randomly assigned to receive either the test drug (e.g., preservative-free Tafluprost 0.0015% once daily) or a comparator (e.g., preservative-free timolol 0.5% twice daily).

-

Treatment Period: Patients self-administer the assigned eye drops for a specified duration (e.g., 12 weeks).

-

Efficacy Endpoint: The primary efficacy endpoint is the change in diurnal IOP from baseline at the end of the treatment period. IOP is measured at multiple time points during the day (e.g., 08:00, 10:00, 16:00 hours).

-

Safety Assessment: Safety is evaluated through the monitoring of adverse events, ophthalmic examinations (including slit-lamp biomicroscopy), and measurement of vital signs.

-

Statistical Analysis: The non-inferiority or superiority of the test drug compared to the comparator is assessed using statistical models such as ANCOVA.

Conclusion

Tafluprost is a highly effective and well-tolerated prostaglandin F2α analog for the reduction of intraocular pressure. Its unique 15,15-difluoro modification contributes to its high affinity for the FP receptor and sustained clinical efficacy. The extensive preclinical and clinical development programs have firmly established its role as a first-line treatment for open-angle glaucoma and ocular hypertension. While this compound is a known derivative with potential applications, further research is necessary to fully delineate its therapeutic profile. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel prostaglandin analogs for the treatment of glaucoma.

References

- 1. Tafluprost (Zioptan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Safety and tolerability of tafluprost in treatment of elevated intraocular pressure in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Businesses ï½ Products ï½ AGC [agc.com]

- 5. Tafluprost - Wikipedia [en.wikipedia.org]

- 6. chemignition.com [chemignition.com]

- 8. What is the mechanism of Tafluprost? [synapse.patsnap.com]

- 9. The IOP‐lowering effects and mechanism of action of tafluprost in prostanoid receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. aoa.org [aoa.org]

- 13. drugs.com [drugs.com]

- 14. Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Randomized clinical trial of the efficacy and safety of preservative-free tafluprost and timolol in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. nbinno.com [nbinno.com]

The Structure-Activity Relationship of Tafluprost Ethyl Amide: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Prostaglandin Analogue for Ocular Applications

Introduction

Tafluprost, a fluorinated prostaglandin F2α analogue, is a well-established therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It functions as a prodrug, being hydrolyzed in the cornea to its biologically active form, tafluprost acid.[1] Tafluprost acid is a highly potent and selective agonist of the prostaglandin F (FP) receptor.[1][3] A derivative of significant interest is tafluprost ethyl amide, which has garnered attention for its potential applications in both ophthalmology and cosmetics, particularly for its effects on eyelash growth.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of tafluprost and its derivatives, with a focus on the ethyl amide analogue. Due to a lack of publicly available, direct SAR studies on a series of this compound analogues, this guide will leverage data from related prostaglandin F2α amides to infer potential SAR trends.

Core Structural Features and Mechanism of Action

The core structure of tafluprost is based on the prostaglandin F2α scaffold. A key modification in tafluprost compared to other PGF2α analogues is the substitution of the C-15 hydroxyl group with two fluorine atoms. This modification prevents the metabolic inactivation of the molecule by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological activity. Tafluprost is administered as an isopropyl ester prodrug to enhance its corneal penetration.[1] Once inside the eye, it is rapidly hydrolyzed by esterases to the active tafluprost acid.

This compound is a derivative of tafluprost acid where the C-1 carboxyl group is replaced with an N-ethyl amide. This modification alters the physicochemical properties of the molecule, potentially influencing its solubility, membrane permeability, and receptor interaction.

The primary mechanism of action for tafluprost and its active metabolites is the selective agonism of the FP receptor, a G-protein coupled receptor.[3] Activation of the FP receptor in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, leading to a reduction in IOP.[5]

Quantitative Structure-Activity Relationship Data

Table 1: FP Receptor Binding Affinities of Prostaglandin Analogues

| Compound | Modification from PGF2α | FP Receptor Binding Affinity (Ki, nM) | Reference |

| PGF2α | - | ~1-5 (variable depending on assay) | [6] |

| Tafluprost Acid | 15,15-difluoro, 16-phenoxy-17,18,19,20-tetranor | 0.4 | [3] |

| Latanoprost Acid | 17-phenyl-18,19,20-trinor | 4.7 | [3] |

| Travoprost Acid | 17-(m-trifluoromethylphenoxy)-18,19,20-trinor | 35 | [3] |

| Bimatoprost Acid | 17-phenyl-18,19,20-trinor, C-1 ethyl amide of PGF2α | 83 | [3] |

Table 2: Functional Activity of Prostaglandin Analogues at the FP Receptor

| Compound | Cell Type | Functional Assay | Potency (EC50, nM) | Reference |

| Tafluprost Acid | Recombinant human FP receptor | Not Specified | 0.5 | |

| Travoprost Acid | Human Ciliary Muscle Cells | Phosphoinositide Turnover | 1.4 | [3] |

| Bimatoprost Acid | Human Ciliary Muscle Cells | Phosphoinositide Turnover | 2.8-3.8 | [3] |

| Latanoprost Acid | Human Ciliary Muscle Cells | Phosphoinositide Turnover | 32-124 | [3] |

| Bimatoprost (amide) | Cloned Human FP Receptor | Phosphoinositide Turnover | 681 | [3] |

Key SAR Observations:

-

C-15 Modification: The 15,15-difluoro substitution in tafluprost acid is critical for its high potency, as it prevents metabolic inactivation.

-

Omega Chain Modification: The presence of an aromatic ring in the omega chain (e.g., latanoprost, travoprost, bimatoprost) is a common feature among potent FP receptor agonists.[5]

-

C-1 Amide Substitution: The conversion of the C-1 carboxylic acid to an ethyl amide (as in bimatoprost) results in a compound with lower direct affinity for the FP receptor compared to its corresponding acid.[3] However, bimatoprost itself exhibits functional activity, albeit at a much higher concentration than its acid form.[3] This suggests that prostaglandin amides may act as prodrugs that are slowly hydrolyzed to the active acid, or they may have a different mode of action.

Signaling Pathways

The activation of the FP receptor by agonists like tafluprost acid initiates a downstream signaling cascade. The primary pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key second messenger in mediating the physiological effects of FP receptor activation.

FP Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used in the structure-activity relationship studies of prostaglandin analogues.

Radioligand Binding Assay for FP Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the prostaglandin F (FP) receptor.

Materials:

-

Cell membranes expressing the human FP receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [3H]-PGF2α.

-

Non-specific binding control: Unlabeled PGF2α.

-

Test compounds (e.g., this compound and its analogues).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, [3H]-PGF2α (at a concentration close to its Kd), and either the test compound, assay buffer (for total binding), or a high concentration of unlabeled PGF2α (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of test compounds as agonists of the FP receptor.

Materials:

-

A cell line stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

Test compounds.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the FP receptor-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Use the instrument's automated injector to add the test compounds to the wells while continuously monitoring the fluorescence.

-

Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay Workflow

Conclusion

The structure-activity relationship of tafluprost and its analogues is centered around potent and selective agonism of the prostaglandin F receptor. The key structural features contributing to high affinity and activity include the 15,15-difluoro modification and an omega chain containing an aromatic ring. While direct and comprehensive SAR data for a series of this compound analogues is currently limited in the public domain, the analysis of related prostaglandin amides suggests that the C-1 amide modification likely modulates the compound's pharmacokinetic and pharmacodynamic properties. Further research is warranted to systematically evaluate the impact of various amide substitutions and other structural modifications on the activity of tafluprost derivatives. Such studies will be invaluable for the rational design of novel prostaglandin analogues with improved therapeutic profiles for the treatment of glaucoma and other conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

Preclinical Toxicology Profile of Tafluprost Ethyl Amide: An In-depth Technical Guide

Disclaimer: There is limited publicly available preclinical toxicology data for Tafluprost ethyl amide. The following profile is substantially based on a read-across approach from its close structural analog, Tafluprost. This approach is a scientifically accepted method for assessing the safety of substances that are structurally and functionally similar.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicology profile of this compound, primarily leveraging data from its parent compound, Tafluprost. This compound is a prostaglandin F2α analog. Following topical administration, it is anticipated to be hydrolyzed to its active form, Tafluprost acid, the same active metabolite as Tafluprost. The preclinical data on Tafluprost indicates a well-characterized safety profile, with no evidence of mutagenicity or carcinogenicity. The primary toxicological findings are related to its pharmacological activity as a prostaglandin analog, observed at doses significantly higher than anticipated clinical exposure levels. This document summarizes key findings from safety pharmacology, toxicology (acute, repeated-dose), genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.

Introduction

This compound is a synthetic analog of prostaglandin F2α. Prostaglandin analogs are a class of compounds widely used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. The mechanism of action involves increasing the uveoscleral outflow of aqueous humor. Given the structural similarity and shared active metabolite with Tafluprost, a thorough assessment of the extensive preclinical data for Tafluprost provides a robust foundation for evaluating the safety of this compound.

Pharmacodynamics and Mechanism of Action

This compound is a prodrug that is expected to be hydrolyzed by esterases in the cornea to the biologically active Tafluprost acid. Tafluprost acid is a selective agonist for the prostaglandin F (FP) receptor. Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to a reduction in IOP.

Signaling Pathway of Tafluprost Acid

The binding of Tafluprost acid to the FP receptor, a G-protein coupled receptor, activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the remodeling of the extracellular matrix in the uveoscleral pathway, reducing hydraulic resistance and increasing the outflow of aqueous humor.

Caption: Signaling pathway of Tafluprost acid upon activation of the FP receptor.

Non-clinical Safety and Toxicology

The preclinical safety evaluation of Tafluprost has been extensive, covering safety pharmacology, acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For Tafluprost, the core battery of safety pharmacology studies would have assessed effects on the cardiovascular, central nervous, and respiratory systems. No significant adverse effects on these vital functions are reported in the publicly available literature at clinically relevant doses.

Acute Toxicity

Acute toxicity studies in animals are conducted to determine the potential adverse effects of a single high dose of a substance. While specific LD50 values for this compound are not available, the acute toxicity of Tafluprost is expected to be low via the topical route due to limited systemic absorption.

Repeated-Dose Toxicity

Repeated-dose toxicity studies have been conducted for Tafluprost in various species. The No-Observed-Adverse-Effect Levels (NOAELs) from these studies are summarized below.

| Species | Route of Administration | Duration | NOAEL | Key Findings at Higher Doses |

| Rat | Intravenous | - | 0.001 - 0.1 mg/kg/day | Pharmacologically mediated effects |

| Mouse | Subcutaneous | - | <0.003 - 0.1 mg/kg/day | Pharmacologically mediated effects |

| Dog | Intravenous | - | 0.001 - 0.1 mg/kg/day | Pharmacologically mediated effects |

Genotoxicity

Tafluprost has been evaluated in a battery of in vitro and in vivo genotoxicity assays and was found to be non-mutagenic and non-clastogenic.[1]

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | With and without | Negative[2] |

| In vitro Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With and without | Negative[2][3] |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative[2][3] |

Carcinogenicity

Long-term carcinogenicity studies in rodents have shown that Tafluprost is not carcinogenic.[2][3]

| Species | Route of Administration | Duration | Doses | Result |

| Rat | Subcutaneous | 24 months | Up to 30 µg/kg/day[2] | Non-carcinogenic[2][3] |

| Mouse | Subcutaneous | 18 months | Up to 100 µg/kg/day[2] | Non-carcinogenic[2][3] |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies for Tafluprost have been conducted in rats and rabbits. Effects observed were consistent with the known pharmacological activity of prostaglandins and occurred at systemic exposures well above those achieved with clinical ocular administration.

| Study Type | Species | Route of Administration | Maternal NOAEL | Fetal/Developmental NOAEL | Key Findings |

| Fertility and Early Embryonic Development | Rat | Intravenous | - | - | No adverse effects on mating or fertility at 100 µg/kg/day.[2] |

| Embryo-fetal Development | Rat | Intravenous | 0.0003 - 0.1 mg/kg/day | 0.0003 - 0.1 mg/kg/day | Increased post-implantation loss and vertebral skeletal abnormalities at higher doses.[1] |

| Embryo-fetal Development | Rabbit | Intravenous | - | - | Increased post-implantation loss at higher doses.[1] |

Ocular Tolerance

As this compound is intended for topical ocular administration, local tolerance is a critical safety endpoint. Clinical studies with Tafluprost ophthalmic solution have reported good ocular tolerance. The most common ocular adverse reactions are typically mild and include conjunctival hyperemia, ocular irritation, and eyelash changes.[4] Preservative-free formulations of Tafluprost have been shown to have improved ocular surface safety profiles compared to preserved formulations.

Experimental Protocols

The preclinical toxicology studies for Tafluprost were conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The following diagrams illustrate the general workflows for key toxicology studies.

Bacterial Reverse Mutation Assay (Ames Test) Workflow

Caption: General workflow for a Bacterial Reverse Mutation Assay (Ames Test).